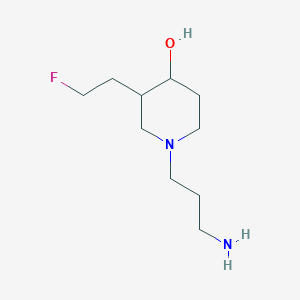

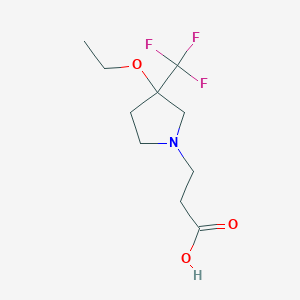

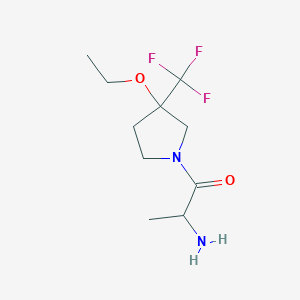

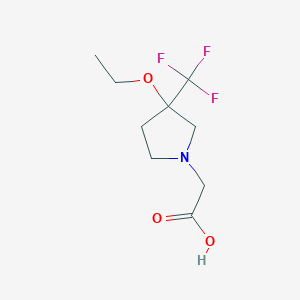

2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetic acid

Overview

Description

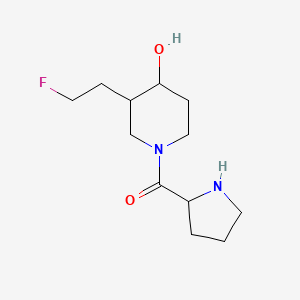

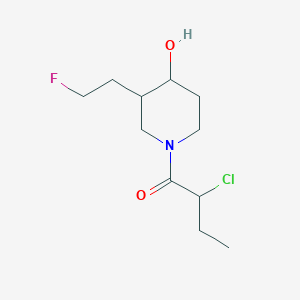

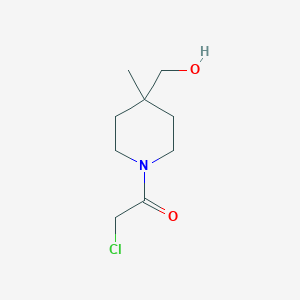

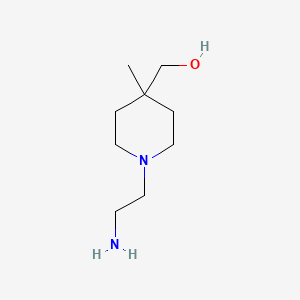

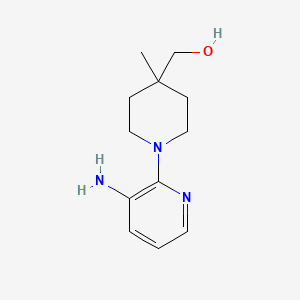

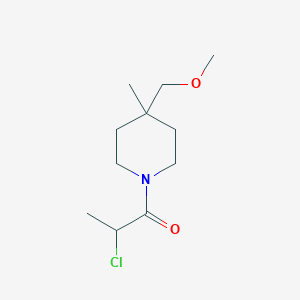

The compound “2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including “2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetic acid”, is characterized by a five-membered pyrrolidine ring. This ring is non-planar, leading to increased three-dimensional (3D) coverage—a phenomenon called “pseudorotation” . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are influenced by steric factors. The structure–activity relationship (SAR) of the studied compounds is also an important aspect of their chemical reactivity .Physical And Chemical Properties Analysis

Pyrrolidine derivatives have unique physicochemical parameters due to their saturated scaffold. This allows them to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Quantum Chemical Investigations

A study focused on the DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones, including compounds related to the one , highlighted the utility of such compounds in understanding the electronic properties and thermodynamics parameters important in materials science and chemical synthesis (Bouklah et al., 2012).

Organic Synthesis Applications

Research into the synthesis of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene and related compounds demonstrates the role of trifluoromethylated compounds in facilitating the creation of functionally diverse molecules, including (trifluoromethyl)benzenes and -pyridines, which are valuable in organic synthesis and pharmaceutical development (Volle & Schlosser, 2002).

Advancements in Medicinal Chemistry

Studies on the construction of cyclic γ-aminobutyric acid analogues and the development of GABA uptake inhibitors showcase the medicinal chemistry applications of pyrrolidine derivatives. These compounds, including variations on the pyrrolidine structure, have potential in the treatment of neurological disorders by modulating neurotransmitter systems (Petz et al., 2019); (Fülep et al., 2006).

Corrosion Inhibition Studies

In the field of materials science, specifically corrosion inhibition, pyrrolidine derivatives have been explored for their efficacy in protecting metals against corrosion, further demonstrating the chemical versatility and applicability of such compounds in industrial applications (Bouklah et al., 2006).

Novel Syntheses and Catalysis

Research into the synthesis of novel trifluoromethylated compounds and the exploration of catalytic methods underscores the role of pyrrolidine derivatives in advancing synthetic methodologies. These studies not only contribute to the synthesis of complex organic molecules but also highlight the importance of such compounds in developing new catalytic processes (Zanatta et al., 2001).

Future Directions

properties

IUPAC Name |

2-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO3/c1-2-16-8(9(10,11)12)3-4-13(6-8)5-7(14)15/h2-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVDBYYRWAUINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCN(C1)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.